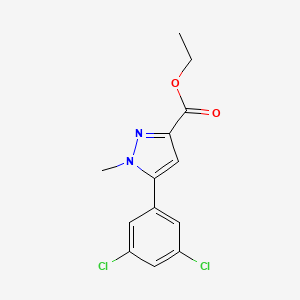

ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Beschreibung

Pyrazole Derivatives in Contemporary Chemical Research

Pyrazole derivatives are indispensable in medicinal chemistry, agrochemical development, and material science. Their five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for extensive substitution patterns that modulate electronic, steric, and solubility properties. For example:

- Pharmacological Agents : Pyrazole-based drugs such as celecoxib (COX-2 inhibitor) and rimonabant (anti-obesity agent) demonstrate the scaffold’s therapeutic adaptability.

- Antimicrobial Activity : Derivatives like 3-(4-chlorophenyl)-4-substituted pyrazoles exhibit MIC values as low as 0.0025 µg/mL against pathogenic bacteria and fungi.

- Material Science : Pyrazole-containing polymers are explored for conductive and photovoltaic applications due to their electron-deficient aromatic systems.

Recent advances in regioselective synthesis, such as transition metal-catalyzed cycloadditions and microwave-assisted reactions, have expanded access to complex pyrazole architectures. These innovations enable precise control over substituent placement, critical for optimizing bioactivity and material performance.

Structural Significance of Ethyl 5-(3,5-Dichlorophenyl)-1-Methyl-1H-Pyrazole-3-Carboxylate

The compound’s structure (C₁₃H₁₂Cl₂N₂O₂) features three key substituents:

- 3,5-Dichlorophenyl Group : Enhances lipophilicity and π-stacking interactions, improving binding affinity to hydrophobic enzyme pockets.

- Methyl Group at N1 : Stabilizes the pyrazole ring via steric protection, reducing metabolic degradation.

- Ethyl Ester at C3 : Modulates solubility and serves as a synthetic handle for further derivatization.

Table 1: Substituent Effects on Pyrazole Derivatives

The 3,5-dichlorophenyl group’s electron-withdrawing nature further polarizes the pyrazole ring, facilitating interactions with biological targets such as fungal cytochrome P450 enzymes.

Historical Development of Pyrazole Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, a pioneering antipyretic agent. Key milestones include:

- Early Syntheses : Knorr’s condensation of 1,3-diketones with hydrazines and Hans von Pechmann’s acetylene-diazomethane reaction.

- Natural Product Discovery : Isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, revealing natural occurrence.

- Modern Methodologies : Development of regioselective strategies, such as Aggarwal’s multicomponent cycloadditions and green chemistry approaches.

The evolution from classical condensation reactions to atom-economical methods (e.g., click chemistry) has enabled scalable production of pyrazole derivatives for industrial applications.

Research Significance and Applications Overview

This compound serves as a multifunctional intermediate in:

Medicinal Chemistry :

Agrochemical Development :

Material Science :

Table 2: Key Applications of Pyrazole Derivatives

The compound’s synthetic flexibility positions it as a critical building block for next-generation therapeutics and functional materials.

Eigenschaften

IUPAC Name |

ethyl 5-(3,5-dichlorophenyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)8-4-9(14)6-10(15)5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKFPOSTEKJGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141172 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565827-84-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565827-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts with the condensation of 3,5-dichlorophenylhydrazine with ethyl acetoacetate or related β-ketoesters. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes under acidic or basic conditions to form the pyrazole ring bearing the 3,5-dichlorophenyl substituent at the 5-position and the ethyl ester at the 3-position. The methylation at the 1-position of the pyrazole ring is commonly achieved via alkylation using iodomethane or methyl iodide in the presence of a base such as potassium carbonate.

Detailed Reaction Steps

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of hydrazone intermediate | 3,5-dichlorophenylhydrazine + ethyl acetoacetate, reflux in ethanol or suitable solvent | Hydrazone intermediate |

| 2 | Cyclization to pyrazole ring | Acidic or basic catalysis (e.g., acetic acid or KOH), heating | Pyrazole ring formed with ester group |

| 3 | Methylation at N-1 position | Iodomethane, potassium carbonate, acetone, 60°C overnight | 1-methyl substituted pyrazole ester |

This approach allows for optimization of temperature, solvent, and catalyst to maximize yield and purity of ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Industrial Production Methods

In industrial settings, the synthesis is scaled using batch reactors or continuous flow reactors. Continuous flow reactors are preferred for better control over reaction parameters such as temperature and mixing, which reduces side reactions and improves product consistency. The mild reaction conditions and the use of relatively safe reagents make this synthesis suitable for industrial production.

Related Pyrazole Derivative Preparation Insights

While direct literature on this compound is limited, closely related pyrazole derivatives provide valuable insights:

A patented method for preparing 1-methyl-pyrazole derivatives involves methylation of diethyl 1H-pyrazole-3,5-dicarboxylates with iodomethane in acetone using potassium carbonate at 60°C overnight, followed by hydrolysis and further functional group transformations under mild conditions.

Hydrolysis of esters to acids and conversion to acyl chlorides using thionyl chloride (SOCl2) under controlled temperature, followed by amide formation and further functionalization, is a common sequence in pyrazole chemistry, suggesting potential modifications for related compounds.

Chemical Reactions Analysis

This compound can undergo various reactions useful for further derivatization or purification:

| Reaction Type | Common Reagents | Typical Conditions | Products Formed |

|---|---|---|---|

| Ester Hydrolysis | KOH or NaOH in methanol or aqueous media | Room temperature to reflux | Corresponding carboxylic acid |

| N-Alkylation | Iodomethane, potassium carbonate | Acetone, 60°C | N-methylated pyrazole |

| Oxidation | KMnO4, CrO3 under acidic/basic conditions | Variable | Pyrazole carboxylic acid derivatives |

| Reduction | LiAlH4, NaBH4 | Anhydrous solvents, low temp | Alcohol derivatives from ester |

These reactions provide flexibility in modifying the compound for different applications or improving its properties.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Parameters | Advantages |

|---|---|---|---|

| Starting Materials | 3,5-dichlorophenylhydrazine and ethyl acetoacetate | Purity, molar ratio | Readily available, cost-effective |

| Cyclization | Acidic or basic catalysis | Temperature: reflux or 60°C, solvent: ethanol or acetone | High yield, straightforward |

| N-Methylation | Iodomethane, K2CO3 | 60°C, overnight | High selectivity for N-1 methylation |

| Industrial Scale | Batch or continuous flow reactors | Controlled temp, mixing, safety protocols | Scalable, reproducible, efficient |

Research Findings and Optimization

Optimization of methylation conditions (e.g., base amount, temperature, solvent) significantly affects yield and purity, with potassium carbonate in acetone at 60°C being optimal for N-methylation.

Use of continuous flow reactors in industrial synthesis improves heat and mass transfer, reduces side reactions, and enhances safety, enabling large-scale production.

Purification steps often involve recrystallization or chromatographic techniques to achieve high purity suitable for biological or pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield pyrazole-3-carboxylic acid, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. Research indicates that modifications at the pyrazole scaffold can enhance anti-inflammatory activity. In a study using a carrageenan-induced rat paw edema model, several derivatives exhibited significant anti-inflammatory effects compared to control groups .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Dose (mg/kg) | Edema Reduction (%) | Reference |

|---|---|---|---|

| This compound | 10 | 45 | |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 50 | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 48 |

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi. A study demonstrated that derivatives of pyrazole exhibited higher antifungal activity than conventional fungicides like boscalid. The research employed molecular docking techniques to elucidate the interactions between the compounds and fungal targets .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Fusarium oxysporum | 20 | |

| Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | Botrytis cinerea | 22 |

Fungicidal Properties

This compound is part of a class of compounds used in fungicidal formulations aimed at controlling diseases caused by various phytopathogens. Its effectiveness against specific fungal strains makes it a valuable candidate for agricultural applications .

Table 3: Efficacy of Pyrazole Derivatives in Agricultural Use

| Compound | Target Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Alternaria solani | 200 | 85 |

| Ethyl 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | Phytophthora infestans | 150 | 90 |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with specific biological targets. For instance, studies utilizing molecular docking have shown that the compound can form significant hydrogen bonds with target proteins involved in inflammation and fungal growth inhibition .

Wirkmechanismus

The mechanism of action of ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparisons

| Compound Name | Core Structure | Key Substituents | Potential Applications | Notable Features |

|---|---|---|---|---|

| This compound | Pyrazole | 3,5-dichlorophenyl, ethyl ester | Agrochemicals, Pharmaceuticals | High lipophilicity, halogen bonding potential |

| 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-... | Isoxazole | 3,5-dichlorophenyl, trifluoromethyl | Insecticides | Metabolic stability, electron-withdrawing groups |

| Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) | Thiophene | Diamino, ethyl ester | Not specified | Enhanced π-electron delocalization |

| Methyl 6-ethylnicotinate | Pyridine | Ethyl, methyl ester | Research | Electron-withdrawing core, ester stability |

Biologische Aktivität

Ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClNO

CAS Number: 1565827-84-0

Molecular Weight: 299.15 g/mol

The compound features a pyrazole ring substituted with a 3,5-dichlorophenyl group and an ethyl ester group. This unique structure is pivotal in its biological interactions.

This compound exhibits various mechanisms of action:

- Receptor Binding: Similar compounds have shown the ability to bind to specific receptors or enzymes, influencing cellular processes such as inflammation and proliferation.

- Biochemical Pathways: It may affect several biochemical pathways, including those involved in inflammatory responses and cell signaling .

- Pharmacokinetics: The compound’s bioavailability is influenced by its chemical properties, impacting its efficacy in biological systems.

Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory properties of ethyl pyrazole derivatives using a carrageenan-induced paw edema model in rats. The findings indicated that certain derivatives exhibited significant anti-inflammatory effects compared to control groups. Specifically, modifications on the pyrazole scaffold enhanced the anti-inflammatory activity of the compounds tested .

| Compound | Anti-inflammatory Activity (Paw Edema Model) |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

| Control Group | Baseline Activity |

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of ethyl pyrazole derivatives against various pathogens. The minimum inhibitory concentration (MIC) values demonstrated that some derivatives possess potent antimicrobial properties.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 4a | 0.22 | Bactericidal |

| Compound 5a | 0.25 | Bactericidal |

| Compound 7b | 0.20 | Bactericidal |

These results highlight the potential of ethyl pyrazole derivatives as effective antimicrobial agents against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study published in Bentham Science evaluated a series of ethyl pyrazole derivatives for their anti-inflammatory effects. The results indicated that structural modifications significantly influenced their activity, suggesting a structure-activity relationship (SAR) critical for developing more effective anti-inflammatory agents .

Case Study 2: Antimicrobial Properties

Research conducted on various pyrazole derivatives revealed their ability to inhibit biofilm formation in pathogenic bacteria. The most active compounds showed MIC values as low as 0.20 µg/mL, indicating strong bactericidal activity and potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. Key steps include:

- Reagent selection : Use of potassium carbonate as a base in polar aprotic solvents like N,N-dimethylacetamide (DMAC) to promote cyclization .

- Temperature control : Reactions are often conducted at 80°C for 10 hours to balance yield and purity .

- Purification : Column chromatography with silica gel is recommended to isolate the target compound from byproducts (e.g., dimerization products) .

- Yield optimization : Adjust stoichiometry of dichlorophenyl precursors to minimize unreacted intermediates .

Q. How can spectroscopic and chromatographic methods validate the structural integrity of this compound?

- 1H NMR : Confirm substitution patterns by analyzing aromatic proton splitting (e.g., coupling constants for dichlorophenyl groups) and ester methyl signals (~δ 1.2–1.5 ppm for ethyl groups) .

- LC-MS : Verify molecular ion peaks (e.g., m/z ~328–330 for Cl isotope patterns) and assess purity (>98% by GC) .

- FT-IR : Identify carbonyl stretching (~1700 cm⁻¹ for the ester group) and C-Cl vibrations (~750 cm⁻¹) .

Q. What safety protocols are critical during handling and disposal?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before transferring to licensed waste facilities .

Advanced Research Questions

Q. How can computational methods guide reaction mechanism elucidation and catalyst design?

- Reaction path search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-determining steps .

- Solvent effects : Use COSMO-RS simulations to predict solvent polarity impacts on cyclization efficiency .

- Catalyst screening : Apply machine learning to prioritize ligands or metal catalysts (e.g., Pd/Cu systems) for cross-coupling modifications .

Q. What experimental designs address substituent effects on bioactivity or material properties?

- Structure-activity relationship (SAR) studies :

- Crystallography : Analyze X-ray structures to correlate steric/electronic effects with solid-state packing .

Q. How to resolve contradictions in stability data under varying environmental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC-MS .

- Kinetic analysis : Fit degradation profiles to Arrhenius models to predict shelf-life .

- Byproduct identification : Use GC-MS to detect volatile products (e.g., CO, NOₓ) during thermal decomposition .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for batch-to-batch variability analysis?

- Multivariate analysis (MVA) : Apply principal component analysis (PCA) to NMR/LC-MS datasets to identify outlier batches .

- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.